molecular formula C7H7NO2 B3351595 1-Methylpyrrole-2,5-dicarbaldehyde CAS No. 37893-28-0

1-Methylpyrrole-2,5-dicarbaldehyde

Cat. No. B3351595
CAS RN: 37893-28-0
M. Wt: 137.14 g/mol
InChI Key: HMGXRGDTHQEUAO-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2,5-dicarbaldehyde is a chemical compound with the molecular formula C7H7NO2 . It is a derivative of pyrrole-2,5-dicarbaldehyde .


Synthesis Analysis

A general method for the synthesis of pyrrole-2,5-dicarbaldehyde and its derivatives, including 1-Methylpyrrole-2,5-dicarbaldehyde, has been reported . The process involves the intermediate formation of the corresponding 2,5-bis (1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis with HgO–35% aq. HBF4–DMSO . The overall yield of 1-Methylpyrrole-2,5-dicarbaldehyde from this method is reported to be 90% .


Molecular Structure Analysis

The molecular structure of 1-Methylpyrrole-2,5-dicarbaldehyde consists of a pyrrole ring with a methyl group attached to the nitrogen atom and two aldehyde groups attached to the 2 and 5 positions of the ring .

properties

IUPAC Name

1-methylpyrrole-2,5-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-6(4-9)2-3-7(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGXRGDTHQEUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473382
Record name 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrole-2,5-dicarbaldehyde

CAS RN

37893-28-0
Record name 1H-Pyrrole-2,5-dicarboxaldehyde, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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